molecular formula C11H13NO3 B15052932 Methyl 6-aminoisochromane-3-carboxylate

Methyl 6-aminoisochromane-3-carboxylate

Cat. No.: B15052932
M. Wt: 207.23 g/mol
InChI Key: MMAUREFYWOLOCH-UHFFFAOYSA-N
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Description

Methyl 6-aminoisochromane-3-carboxylate is an organic compound with the molecular formula C11H13NO3 It is a derivative of isochroman, a bicyclic structure that contains a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminoisochromane-3-carboxylate typically involves the reaction of isochroman derivatives with appropriate reagents. One common method is the reaction of 6-nitroisochroman-3-carboxylate with methylamine under reducing conditions to yield the desired amino compound. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoisochromane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, secondary amines, tertiary amines, and various substituted isochroman derivatives.

Scientific Research Applications

Methyl 6-aminoisochromane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-aminoisochromane-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate: Exhibits antiproliferative and antimicrobial activity.

Uniqueness

Methyl 6-aminoisochromane-3-carboxylate is unique due to its isochroman structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 6-amino-3,4-dihydro-1H-isochromene-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)10-5-8-4-9(12)3-2-7(8)6-15-10/h2-4,10H,5-6,12H2,1H3

InChI Key

MMAUREFYWOLOCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CO1)C=CC(=C2)N

Origin of Product

United States

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